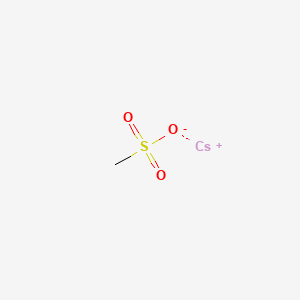

Cesium methanesulfonate

Übersicht

Beschreibung

Cesium methanesulfonate is a white solid compound with the chemical formula CH₃O₃SCs and a molecular weight of 228.00 g/mol . It is known for its high solubility and thermal stability. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Cesium methanesulfonate can be synthesized through the reaction of methanesulfonic acid with cesium hydroxide or cesium carbonate . The reaction typically involves dissolving cesium carbonate in aqueous methanesulfonic acid, followed by evaporation to dryness and recrystallization from water. The resulting product is then dried at elevated temperatures to obtain pure this compound .

Analyse Chemischer Reaktionen

Cesium methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Complex Formation: It can form complexes with various metal ions, acting as a ligand in coordination chemistry.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.

Common reagents used in these reactions include methanesulfonic acid, cesium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Patch Clamp Techniques

Cesium methanesulfonate is crucial in patch clamp experiments, which are essential for studying ion channels in cellular membranes. It serves as an intracellular solution that blocks potassium channels, allowing researchers to accurately measure ionic currents and investigate cellular signaling mechanisms. The high solubility and stability of CsMeSO₃ enhance the reliability of these measurements, making it a preferred choice in electrophysiological studies .

Table 1: Common Components of Patch-Clamp Solutions

| Component | Concentration (mM) | Purpose |

|---|---|---|

| Cs-methanesulfonate | 135 | Main ionic carrier |

| KCl | 10 | Maintains osmotic balance |

| HEPES | 10 | Buffering agent |

| MgCl₂ | 1 | Stabilizes cellular environment |

| EGTA | 0.2 | Calcium chelator |

| MgATP | 4 | Energy source |

| GTP | 0.3 | Energy source |

| Phosphocreatine | 20 | Energy buffer |

Electrophysiology

In electrophysiological research, this compound is used to maintain stable ionic environments critical for accurate measurements in nerve and muscle cell studies. It helps researchers understand the dynamics of excitatory and inhibitory synaptic transmission .

Pharmaceutical Research

Drug Development

CsMeSO₃ plays a significant role in pharmaceutical research by improving the solubility and bioavailability of active compounds in drug formulations. Its properties facilitate the development of effective drug delivery systems, enhancing therapeutic efficacy .

Environmental Monitoring

Pollution Assessment

this compound is applied in environmental studies to trace cesium levels in soil and water samples. This application is vital for pollution assessment and remediation efforts, particularly in areas affected by radioactive contamination or industrial waste .

Materials Science

Perovskite Solar Cells

Recent studies have explored the use of methanesulfonate additives, including this compound, in the development of quasi-2D perovskite films for light-emitting devices. These additives enhance energy transfer pathways and improve light emission efficiency by reducing defect density within the perovskite structure. Devices utilizing this approach have demonstrated remarkable performance metrics, such as a current efficiency of 63 cd A⁻¹ and an external quantum efficiency of 20.5% .

Case Studies

Case Study 1: Electrophysiological Studies

A study conducted on rat neurons utilized this compound as part of the internal solution for patch clamp recordings. The findings indicated that CsMeSO₃ effectively blocked K⁺ channels, facilitating precise measurements of inhibitory postsynaptic currents (IPSCs). This research contributed to understanding synaptic balance alterations in heart failure models .

Case Study 2: Perovskite Light-Emitting Devices

In another investigation, researchers incorporated this compound into quasi-2D perovskite films to enhance their optoelectronic properties. The study highlighted how MeS additives improved crystallization kinetics and exciton energy transfer, resulting in superior light-emitting diode performance compared to traditional methods .

Wirkmechanismus

The mechanism of action of cesium methanesulfonate primarily involves its role as a potassium channel blocker in electrophysiological studies . By blocking potassium channels, cesium ions can alter the electrical properties of cells, which is useful in studying ion channel function and cellular electrophysiology. The methanesulfonate group does not interfere with chloride channels, making it an ideal component for these studies .

Vergleich Mit ähnlichen Verbindungen

Cesium methanesulfonate can be compared with other methanesulfonate salts, such as:

- Sodium methanesulfonate

- Potassium methanesulfonate

- Magnesium methanesulfonate

What sets this compound apart is its unique combination of cesium and methanesulfonate, which provides specific properties such as high solubility, thermal stability, and its ability to block potassium channels without affecting chloride channels .

Biologische Aktivität

Cesium methanesulfonate (CsMeSO₃) is a compound that has garnered attention for its unique biological activities and potential applications in various fields, including bioremediation and neuroscience. This article delves into the biological activity of this compound, supported by recent studies and findings.

Overview of this compound

This compound is an alkali metal salt of methanesulfonic acid, characterized by its high solubility in water and ability to replace potassium ions in biological systems. Its chemical formula is CsMeSO₃, with a CAS number of 2550-61-0. This compound is often used in laboratory settings, particularly in electrophysiological experiments due to its ability to block potassium channels and stabilize cellular membranes.

1. Interaction with Cellular Mechanisms

Recent studies have shown that cesium ions can significantly impact bacterial physiology. For instance, research on the alkaliphilic bacterium Microbacterium sp. TS-1 revealed that this organism exhibits remarkable resistance to high concentrations of cesium ions (up to 1.2 M CsCl) due to a novel Cs⁺/H⁺ antiporter encoded by the gene MTS1_00475 . This mechanism allows for the regulation of intracellular cesium levels, suggesting potential applications in bioremediation strategies for radioactive cesium contamination.

2. Neuroscience Applications

In neuroscience research, this compound is frequently utilized as an internal solution in patch-clamp experiments. It effectively replaces potassium ions, leading to improved clamping of cells and enhanced detection of synaptic inputs . The use of cesium-based solutions allows researchers to study synaptic connectivity and neuronal excitability more effectively.

Case Study 1: Cesium Resistance Mechanism in Bacteria

A study published in Frontiers in Microbiology detailed the identification of a cesium resistance mechanism in Microbacterium sp. TS-1. The researchers performed whole-genome sequencing and SNP analysis on cesium-sensitive mutants to identify genetic factors contributing to resistance. The findings indicated that the low-affinity Cs⁺/H⁺ antiporter plays a crucial role in maintaining low intracellular cesium concentrations, even under high external cesium conditions .

| Parameter | Value |

|---|---|

| Maximum CsCl Tolerance | 1.2 M |

| Gene Identified | MTS1_00475 |

| Resistance Mechanism | Cs⁺/H⁺ Antiporter |

Case Study 2: Electrophysiological Studies

In another study focusing on synaptic activity, this compound was used as a substitute for potassium in intracellular solutions during patch-clamp recordings. This substitution allowed for better control over membrane potentials and facilitated the study of synaptic inputs from distal dendrites . The results demonstrated that cesium ions could effectively block potassium channels, enhancing the signal detection capabilities in neuronal studies.

Toxicological Considerations

Despite its applications, this compound poses potential toxicological risks due to its ability to replace potassium ions in biological systems. Long-term exposure can lead to hyperirritability and spasms, with severe cases resulting in death within days . Furthermore, radioactive isotopes of cesium can cause significant tissue damage due to their ionizing radiation properties, necessitating careful handling and usage protocols.

Eigenschaften

IUPAC Name |

cesium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJXRLREATOMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CsO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408781 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-61-0 | |

| Record name | Cesium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of cesium methanesulfonate in neuroscience research?

A1: this compound is primarily used in electrophysiology as a component of intracellular recording solutions. [, , ] Its purpose is to block potassium channels, thus facilitating the study of other ionic currents. [, ]

Q2: How does this compound affect the reversal potential of inhibitory postsynaptic currents (IPSCs)?

A2: Studies using this compound-containing recording solutions have shown that it does not significantly alter the reversal potential of IPSCs. [] This finding suggests that the IPSCs under investigation are primarily mediated by chloride ion channels, not potassium channels. []

Q3: Can you elaborate on the use of this compound in studying the effects of GABAB receptor agonists?

A3: Researchers use this compound in recording pipettes to isolate the presynaptic effects of GABAB receptor agonists. [] By blocking postsynaptic GABAB responses with this compound, scientists can specifically observe the agonist's impact on neurotransmitter release from presynaptic terminals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.